molecular formula C22H18N2O4S B12453830 3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid

3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid

Cat. No.: B12453830
M. Wt: 406.5 g/mol
InChI Key: FGYGZHIWHQHLSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 3-(phenoxymethyl)benzoyl chloride with thiourea to form the carbamothioyl intermediate. This intermediate is then reacted with 3-aminobenzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The phenoxymethyl and carbamothioyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of both phenoxymethyl and carbamothioyl groups.

Properties

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

3-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C22H18N2O4S/c25-20(24-22(29)23-18-9-5-8-17(13-18)21(26)27)16-7-4-6-15(12-16)14-28-19-10-2-1-3-11-19/h1-13H,14H2,(H,26,27)(H2,23,24,25,29)

InChI Key

FGYGZHIWHQHLSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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